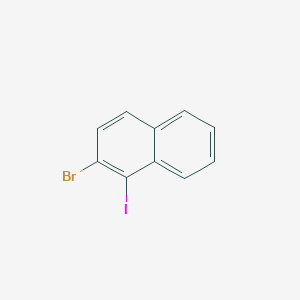

2-Bromo-1-iodonaphthalene

Beschreibung

Significance of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis

Halogenated naphthalene derivatives are a class of polycyclic aromatic compounds that have become indispensable intermediates in contemporary organic synthesis. nih.govdergipark.org.tr Their value has been significantly enhanced by recent advancements in transition metal-catalyzed reactions, where the carbon-halogen bond provides a reactive site for further chemical transformations. nih.govdergipark.org.tr These compounds serve as crucial starting materials for a wide array of synthetic applications, including the construction of complex molecules, pharmaceuticals, and materials for organic optoelectronics. dergipark.org.trontosight.ai

The presence of a halogen atom on the naphthalene scaffold offers a strategic opportunity for derivatization through various bond-forming reactions. dergipark.org.tr Notably, they are extensively used in palladium-catalyzed coupling reactions. nih.gov This versatility allows for their use in the synthesis of diverse and complex structures such as benzolactams, functionalized chalcogen isochromene-fused chalcogenophene derivatives, and polycyclic aromatic hydrocarbons. nih.govdergipark.org.tr The development of new, efficient, and regioselective methods for synthesizing these polysubstituted naphthalene derivatives is an active area of research, driven by the promising electronic and optical properties of the resulting fused aromatic systems. nih.govacs.org

The introduction of halogen substituents significantly alters the chemical and physical properties of the parent naphthalene molecule, including its reactivity and potential biological activity. ontosight.ai Consequently, halogenated naphthalenes have been explored for their potential in medicinal chemistry, with some derivatives showing antimicrobial, antiviral, and anticancer properties. ontosight.ai

Position of 2-Bromo-1-iodonaphthalene (C10H6BrI) within Strategic Organic Building Blocks

This compound is a specific dihalonaphthalene with the molecular formula C10H6BrI. lookchem.com It is a solid at room temperature with a melting point of 65°C. lookchem.com As a halogenated derivative of naphthalene, it exhibits the reactivity typical of aryl halides, making it a valuable reagent and building block in organic synthesis. lookchem.com

The strategic importance of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in many transition metal-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization of the naphthalene core, making it a highly versatile intermediate. For example, this compound can be used in Stille coupling reactions, where a new group is selectively introduced at the 1-position by reacting the C-I bond, leaving the C-Br bond intact for subsequent transformations. amazonaws.com This feature enables the synthesis of complex, unsymmetrically substituted naphthalene derivatives that would be difficult to prepare otherwise.

Its utility as a building block is recognized in the preparation of various organic compounds and pharmaceutical intermediates. lookchem.com The unique structural and reactive properties of this compound facilitate the development of new materials and potential pharmaceuticals. lookchem.com It is also employed in chemical research to investigate the properties and reaction mechanisms of aryl halides, thereby contributing to the broader understanding of organic chemistry. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 676267-05-3 | lookchem.comfluorochem.co.ukachemblock.com |

| Molecular Formula | C10H6BrI | lookchem.comachemblock.com |

| Molecular Weight | 332.96 g/mol | lookchem.comnih.gov |

| IUPAC Name | This compound | fluorochem.co.ukachemblock.com |

| Melting Point | 65 °C | lookchem.com |

| Boiling Point | 361.8±15.0 °C (Predicted) | lookchem.com |

| Density | 2.057±0.06 g/cm3 (Predicted) | lookchem.com |

| Purity | 95% | fluorochem.co.ukachemblock.com |

| Appearance | Solid | fluorochem.co.uk |

Research Trajectory and Current Academic Relevance of Vicinally Dihalogenated Naphthalenes

Vicinally dihalogenated naphthalenes, where two halogen atoms are substituted on adjacent carbon atoms, represent a particularly interesting subclass of naphthalene derivatives. Compounds such as 2,3-diiodonaphthalene (B2993581) and 2-bromo-3-iodonaphthalene (B11908) have significant potential as starting materials for organometallic ligands and extended π-systems. tandfonline.com However, despite their utility, they have been rarely reported in the literature until more practical synthetic methods were developed. tandfonline.com

The synthesis of these vicinal dihalonaphthalenes often presents challenges, including issues with chemo- and regioselectivity, limited functional group tolerance, and harsh reaction conditions in traditional methods. acs.orgtandfonline.com For instance, the direct dihalogenation of naphthalene often leads to a mixture of isomers. acs.org To overcome these limitations, researchers have developed multi-step strategies, such as those involving the retro Diels-Alder reaction of a bis(hexachlorocyclopentadiene) adduct of naphthalene. tandfonline.com More recently, silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols have emerged as a step-efficient method to produce homo- and heterodihalogenated naphthalenes under mild conditions with good functional group tolerance. acs.orgacs.org

The current academic relevance of vicinally dihalogenated naphthalenes is driven by their role as versatile precursors in synthetic chemistry. dergipark.org.tracs.org The presence of two adjacent halogen atoms provides a handle for further functionalization, enabling the construction of complex organic molecules with potential applications in materials science and pharmaceuticals. acs.org The study of their electroreduction mechanisms has also been a subject of research, revealing that the carbon-halogen bond dissociates following electron uptake in a stepwise manner. researchgate.net The ongoing development of efficient synthetic routes to these compounds remains an attractive goal in organic chemistry. dergipark.org.tr

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFFBUBNQSNVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80636043 | |

| Record name | 2-Bromo-1-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80636043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676267-05-3 | |

| Record name | 2-Bromo-1-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80636043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Iodonaphthalene

Classical Approaches to Halogenated Naphthalenes Applicable to 2-Bromo-1-iodonaphthalene

Traditional methods for introducing halogens onto a naphthalene (B1677914) core often rely on well-established reactions that have been fundamental to aromatic chemistry for over a century.

Diazotization-Based Reactions (e.g., Sandmeyer Reaction from 2-Bromo-1-naphthylamine)

A primary and historically significant route to this compound involves the diazotization of a corresponding naphthylamine, followed by a Sandmeyer or related reaction. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens. wikipedia.org

The synthesis of this compound via this pathway commences with 1-bromo-2-naphthylamine. rsc.org This starting material is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, at low temperatures to form the diazonium salt. rsc.orgmnstate.edu The resulting diazonium salt is then reacted with a source of iodide, such as a solution of iodine and potassium iodide, to introduce the iodine atom at the 1-position, displacing the diazonium group and yielding the target compound. rsc.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

A specific experimental procedure involves dissolving 1-bromo-2-naphthylamine in a mixture of sulfuric acid and water, cooling the solution, and then adding an aqueous solution of sodium nitrite. rsc.org The resulting diazonium solution is subsequently added to a solution of iodine and potassium iodide in water. rsc.org The crude product can be purified by washing with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by recrystallization. rsc.org

| Reactant | Reagents | Product | Reference |

| 1-Bromo-2-naphthylamine | 1. NaNO₂, H₂SO₄, H₂O, 0°C2. I₂, KI, H₂O | This compound | rsc.org |

Preparation from Naphthoic Acid Derivatives

Another classical approach to halogenated naphthalenes involves the manipulation of naphthoic acid derivatives. For instance, 8-iodo-1-naphthoic acid has been synthesized from 1,8-naphthalic anhydride (B1165640) through a two-step process involving mercuration followed by iodination. Although this specific example yields a different isomer, the principle of using carboxylic acid functionalities as handles for introducing halogens is a well-established strategy in aromatic synthesis. For example, 4-halo-1-naphthoic acids can be synthesized from the corresponding 1-halonaphthalenes via Friedel-Crafts acylation followed by a King reaction and subsequent hydrolysis. nih.gov

Similarly, 1-bromo-2-naphthoic acid is a commercially available compound that can serve as a reactant in various synthetic transformations, including the synthesis of axially chiral biaryls and phenanthridinone derivatives. sigmaaldrich.com While direct conversion of a naphthoic acid to this compound is not explicitly detailed in the provided context, the general utility of naphthoic acids as precursors for substituted naphthalenes is evident. sigmaaldrich.comuomustansiriyah.edu.iq

Modern Synthetic Strategies for Regioselective Halogenation on Naphthalene Scaffolds

Contemporary synthetic chemistry has seen the development of more sophisticated methods that allow for precise control over the position of halogenation on the naphthalene ring system. These modern strategies often employ transition metal catalysis or directing groups to achieve high regioselectivity.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of naphthaldehydes. researchgate.netscispace.com For example, the C-H halogenation of 1-naphthaldehydes can be directed to the C8-position. researchgate.net By modifying the reaction conditions, such as through the formation of an aromatic imine intermediate, the reactivity can be switched to the C2-position. researchgate.net This type of directed C-H functionalization offers a highly efficient and atom-economical approach to synthesizing specific isomers of halogenated naphthalenes that might be difficult to obtain through classical methods.

Another modern approach involves the electrophilic cyclization of alkynes. Substituted 2-iodonaphthalenes can be prepared regioselectively by the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or molecular iodine (I₂). nih.gov This methodology provides a mild and efficient route to polysubstituted naphthalenes. nih.gov Furthermore, the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes offers a general strategy to access 2-halo-3-silylnaphthalenes with complete regioselectivity. rsc.org

| Strategy | Key Features | Example Application | Reference |

| Palladium-Catalyzed C-H Halogenation | High regioselectivity, use of directing groups | C8- or C2-halogenation of 1-naphthaldehydes | researchgate.netscispace.com |

| Electrophilic Cyclization of Alkynes | Mild reaction conditions, good yields | Synthesis of 2-iodonaphthalenes from propargylic alcohols | nih.gov |

| Benzannulation of Halosilylalkynes | High regioselectivity | Synthesis of 2-halo-3-silylnaphthalenes | rsc.org |

Halogen Exchange Reactions as a Route to this compound Precursors

Halogen exchange reactions, such as the Finkelstein reaction, provide a valuable method for the synthesis of iodoalkanes and iodoarenes from the corresponding chlorides or bromides. manac-inc.co.jp This type of reaction involves the treatment of a halogenated compound with an iodide salt, typically sodium iodide or potassium iodide, in a polar solvent. manac-inc.co.jp

In the context of synthesizing precursors for this compound, a halogen exchange reaction could potentially be employed to convert a di-brominated or a chloro-bromo naphthalene derivative into an iodo-containing intermediate. For instance, if 1,2-dibromonaphthalene (B1633997) were available, a selective halogen exchange could theoretically be explored to replace one of the bromine atoms with iodine. However, controlling the regioselectivity of such an exchange on a dihalogenated naphthalene would be a significant challenge.

A more direct application of this principle is seen in the synthesis of other halogenated naphthalenes. For example, the synthesis of 1-chloro-2-iodonaphthalene (B3066099) can be achieved through halogen exchange reactions. smolecule.com This suggests that similar strategies could be investigated for the synthesis of this compound or its precursors. Furthermore, halogen-lithium and halogen-sodium exchange reactions are powerful methods for creating organometallic intermediates from aryl halides, which can then be reacted with an electrophilic halogen source to introduce a different halogen. researchgate.netresearchgate.net For instance, reacting an aryl bromide with butyllithium (B86547) generates an aryllithium species that can then be quenched with iodine to form an aryl iodide. This sequence allows for the regioselective introduction of iodine.

| Reaction Type | Description | Potential Application | Reference |

| Finkelstein Reaction | Replacement of a halogen (Cl, Br) with iodine using an alkali iodide. | Synthesis of iodo-naphthalene precursors from bromo-naphthalenes. | manac-inc.co.jp |

| Halogen-Metal Exchange | Reaction of an aryl halide with an organometallic reagent (e.g., BuLi) to form an aryl-metal species, followed by quenching with an electrophilic halogen source. | Regioselective introduction of iodine onto a bromo-naphthalene scaffold. | researchgate.netresearchgate.net |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Iodonaphthalene

General Reactivity Profile of Aryl Halides in the Naphthalene (B1677914) System

Aryl halides, including those derived from naphthalene, are notable for their role as building blocks in organic synthesis. lookchem.com Their reactivity is largely dictated by the nature of the halogen atom and its position on the aromatic ring. The carbon-halogen (C-X) bond is polarized due to the difference in electronegativity between the carbon and the halogen atom, rendering the carbon atom susceptible to attack by electron-rich species known as nucleophiles. savemyexams.com

The strength of the C-X bond is a critical factor in determining the reactivity of aryl halides, with the trend in bond enthalpy being C-F > C-Cl > C-Br > C-I. savemyexams.com Consequently, aryl iodides are typically more reactive than aryl bromides in reactions involving the cleavage of the C-X bond. nih.gov This differential reactivity is fundamental to understanding the behavior of di-halogenated naphthalenes where two different halogens are present.

In the context of the naphthalene system, the position of the halogen also plays a significant role. The α-position (C1) and β-position (C2) of naphthalene have different electronic properties, which can influence reaction rates and regioselectivity. For instance, studies on related systems show that the α-position is generally more reactive in certain electrophilic substitutions. tandfonline.com

Nucleophilic Substitution Reactions on 2-Bromo-1-iodonaphthalene

Nucleophilic substitution is a key class of reactions for aryl halides. savemyexams.comresearchgate.net In these reactions, a nucleophile replaces a halide ion on the aromatic ring. savemyexams.com For this compound, the presence of two different halogens raises questions about which one is preferentially replaced.

In nucleophilic substitution reactions involving di-haloaromatic compounds, the halogen with the weaker carbon-halogen bond is generally the better leaving group. Theoretical and experimental studies consistently show that the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. nih.govaip.org This is attributed to the larger size and greater polarizability of the iodine atom, which leads to a longer and weaker bond with carbon.

For example, in palladium-catalyzed cross-coupling reactions, a common method for forming new carbon-carbon bonds, the selective activation of the C-I bond over C-Cl or C-Br bonds is a well-established principle. smolecule.com This selectivity stems from the lower bond dissociation energy of the C-I bond, which facilitates its cleavage during the oxidative addition step of the catalytic cycle. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the general principles of aryl halide reactivity strongly suggest that the iodide at the 1-position would be the preferred leaving group over the bromide at the 2-position in nucleophilic substitution reactions.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) | Relative Reactivity |

| C-I | ~65 | Highest |

| C-Br | ~83 | Intermediate |

| C-Cl | ~98 | Lowest |

Note: The BDE values are approximate and can vary depending on the specific molecular environment. This table is based on general trends for aryl halides. nih.gov

The mechanism of nucleophilic aromatic substitution can proceed through different pathways, not always involving a discrete carbocation intermediate. The direct formation of an aryl cation by the departure of a halide is generally energetically unfavorable. Instead, mechanisms like the SNAr (addition-elimination) or benzyne (B1209423) pathways are more common for many aryl halides.

However, under specific conditions, such as photolysis, the formation of aryl cations from precursors like diaryliodonium salts has been observed. universiteitleiden.nl For instance, the photolysis of 1-naphthyl(phenyl)iodonium salts in methanol (B129727) leads to products derived from the trapping of the 1-naphthyl cation. universiteitleiden.nl While this is not a direct substitution on this compound, it demonstrates the possibility of generating naphthyl cationic intermediates under high-energy conditions.

Single-Electron Transfer (SET) Processes and Radical Pathways

An alternative to the ionic pathways described above are reactions that proceed through radical intermediates, often initiated by a single-electron transfer (SET) process. rsc.org In an SET mechanism, an electron is transferred to the aryl halide, forming a radical anion which then fragments to produce an aryl radical and a halide ion. um.es

Naphthyl radicals can be generated from their corresponding halo-naphthalene precursors. rsc.org Photolysis is a common method to induce the homolytic cleavage of the carbon-halogen bond to form a naphthyl radical and a halogen atom. researchgate.net For instance, 1- and 2-iodonaphthalene (B183038) have been used as precursors to generate 1- and 2-naphthalenyl radicals, respectively, for kinetic studies. rsc.org

Once generated, these highly reactive naphthyl radicals can be "trapped" by reacting with other molecules in the system. For example, in the presence of acetylene, naphthalenyl radicals have been shown to form acenaphthylene, a key step in the growth of polycyclic aromatic hydrocarbons. rsc.org Another example involves the reaction of the 2-naphthoxide anion with aryl radicals, which couples specifically at the C1 position of the naphthyl ring. arkat-usa.org

The identity of the halogen atom significantly influences the formation and reactivity of the subsequent radical. The weaker C-I bond compared to the C-Br bond means that the iodine atom is more easily cleaved to form a radical. aip.org Studies on the photochemistry of iodo- and bromoarenes show that the dissociation of the C-I bond from an excited triplet state has a lower activation energy than the dissociation of the C-Br bond. aip.org For example, the activation energy for C-I bond dissociation in 1-iodonaphthalene (B165133) is 5.9 kcal/mole, while for 4-bromobiphenyl, the C-Br dissociation energy is in the range of 10-13 kcal/mole. aip.org

This difference in bond strength allows for selective radical generation in molecules containing both iodine and bromine. It is highly probable that under controlled conditions, such as photolysis or a SET process, the C-I bond in this compound would cleave preferentially, leading to the formation of a 2-bromo-1-naphthyl radical. This selectivity is crucial in synthetic chemistry, enabling the targeted functionalization of di-halogenated aromatic compounds. smolecule.com

Halogen-Sodium Exchange Reactions with this compound

The halogen-metal exchange is a fundamental transformation in organometallic chemistry, providing a powerful route to functionalized organic compounds. While organolithium reagents are most commonly used, recent research has focused on the utility of organosodium compounds, driven by the earth-abundance and low cost of sodium. chemrxiv.orgnih.gov The development of efficient halogen-sodium exchange methods has been challenging due to side reactions like Wurtz-Fittig coupling and β-hydrogen elimination. nih.govresearchgate.net

The efficiency of halogen-sodium exchange is highly dependent on the structure of the alkylsodium reagent. Studies on model substrates like 1-bromonaphthalene (B1665260) have demonstrated that primary, bulky alkylsodium reagents that lack β-hydrogens are optimal for minimizing undesired side reactions. nih.govresearchgate.net Neopentylsodium, which can be readily prepared in situ from neopentyl chloride and a sodium dispersion, has been identified as a superior reagent for this purpose. researchgate.netokayama-u.ac.jp The use of a fine sodium dispersion (particle size <10 μm) is crucial for the rapid and efficient generation of the alkylsodium. researchgate.net

The rationale for selecting neopentylsodium is its ability to retard Wurtz-Fittig coupling and prevent β-hydrogen elimination, which is a common degradation pathway for simpler alkylsodiums like ethylsodium. researchgate.netwikipedia.org Research comparing various alkylsodiums for the bromine-sodium exchange with 1-bromonaphthalene showed that neopentylsodium gave the highest yield of the desired organosodium product. researchgate.netresearchgate.net

Table 1: Effect of Alkylsodium Reagent on Bromine-Sodium Exchange with 1-Bromonaphthalene This table is based on data for the analogous compound 1-bromonaphthalene to illustrate the optimization principles applicable to this compound.

| Alkylsodium Reagent | Yield of 1-Naphthylsodium (%) | Yield of Coupling Byproduct (%) | Reference |

| n-Butylsodium | 55 | 29 | researchgate.net |

| Isobutylsodium | 61 | 24 | researchgate.net |

| Neopentylsodium | 93 | 3 | researchgate.netresearchgate.net |

In the case of this compound, the halogen-sodium exchange is expected to occur selectively at the carbon-iodine bond. This selectivity is due to the lower bond dissociation energy and higher polarizability of the C-I bond compared to the C-Br bond, making it more susceptible to metallation. This principle is observed in other selective metallations of dihalogenated arenes. chinesechemsoc.org

Upon reaction with an optimized alkylsodium reagent like neopentylsodium, this compound would form the corresponding 2-bromo-1-naphthylsodium intermediate. This highly nucleophilic organosodium species can then be trapped by various electrophiles. For instance, quenching the reaction with deuterium (B1214612) oxide (D₂O) would result in the formation of 2-bromo-1-deuterionaphthalene, demonstrating the successful formation of the organometallic intermediate. researchgate.net Similarly, reaction with silyl (B83357) chlorides like PhMe₂SiCl would yield the corresponding silane. researchgate.netresearchgate.net The high yields and chemoselectivity of these trapping reactions underscore the efficiency of the neopentylsodium-mediated halogen-sodium exchange. researchgate.net The resulting 2-bromo-1-naphthylsodium is a valuable intermediate for synthesizing a variety of 1-substituted naphthalene derivatives that would be difficult to access through other means.

Electrochemical Dehalogenation Studies

Electrochemical methods offer a green and efficient alternative for the dehalogenation of organic halides, operating at room temperature without the need for metal catalysts or harsh chemical reductants. chinesechemsoc.orgchinesechemsoc.org The process uses electrons as "traceless" reagents, and the selectivity can often be controlled by the electrode potential. rsc.orgencyclopedia.pub

The electrochemical reduction of aryl halides can proceed through different mechanisms depending on the specific halogen and the reaction conditions. For dihaloarenes like this compound, the reduction occurs stepwise. The first step is the selective reduction of the carbon-iodine bond, which has a lower reduction potential than the carbon-bromine bond. chinesechemsoc.orgcdnsciencepub.com

The proposed mechanism involves an initial single-electron transfer (SET) to the C-I bond at the cathode, generating a radical anion. This intermediate rapidly cleaves to form a 2-bromo-1-naphthyl radical and an iodide anion. chinesechemsoc.orgcdnsciencepub.com The fate of this radical determines the final products. It can be further reduced by a second electron transfer to form the 2-bromo-1-naphthyl anion, which is then protonated by a hydrogen donor in the medium (like residual water or the solvent) to give 2-bromonaphthalene. cdnsciencepub.comnih.gov Alternatively, the radical can abstract a hydrogen atom from the solvent or another hydrogen donor. chinesechemsoc.org In the presence of a deuterium source, this pathway allows for selective deuterium incorporation. chinesechemsoc.org

Cyclic voltammetry studies on related halonaphthalenes confirm that iodo derivatives are reduced more easily than bromo derivatives, supporting the selective cleavage of the C-I bond in this compound. cdnsciencepub.comresearchgate.net

Electrochemical reduction provides a highly effective method for site-selective deuterium labeling of aryl halides. chinesechemsoc.orgchinesechemsoc.org By using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source, the C-X bond can be converted to a C-D bond with high efficiency and selectivity. chinesechemsoc.orgnih.gov

For this compound, the electrochemical method allows for the selective deuteration at the C-1 position. When the electrolysis is carried out in a solvent like DMF with D₂O as the deuterium source, the C-I bond is selectively cleaved and replaced by a C-D bond, yielding 2-bromo-1-deuterionaphthalene. Studies on mixed-halogen substrates confirm that deuteration occurs selectively at the C–I bond due to its lower reduction potential. chinesechemsoc.org

The efficiency of this deuteration can be very high. For example, the electrochemical reduction of 2-iodonaphthalene using a lead cathode, a platinum anode, and D₂O as the deuterium source resulted in the corresponding deuterated product with 98% deuterium incorporation. chinesechemsoc.orgchinesechemsoc.org Similar high levels of incorporation are expected for the selective deuteration of this compound. This method avoids the use of expensive metal catalysts or hazardous reagents often required in traditional deuteration protocols. chinesechemsoc.orgrsc.org

Table 2: Electrochemical Deuteration of Selected Aryl Halides This table presents data for analogous compounds to illustrate the principles of selective electrochemical deuteration.

| Substrate | Product | Yield (%) | Deuterium Incorporation (%) | Reference |

| 2-Iodonaphthalene | 2-Deuterionaphthalene | 99 | 98 | chinesechemsoc.orgchinesechemsoc.org |

| 1-Bromonaphthalene | 1-Deuterionaphthalene | 99 | 97 | chinesechemsoc.org |

| 1-Bromo-4-iodobenzene | 1-Bromo-4-deuteriobenzene | 91 | 96 | chinesechemsoc.org |

Transition Metal Catalyzed Cross Coupling Reactions Involving 2 Bromo 1 Iodonaphthalene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for the functionalization of 2-bromo-1-iodonaphthalene, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. organic-chemistry.org In the case of this compound, the reaction can be selectively carried out at the more reactive C-I bond. This reaction typically involves a palladium catalyst, a base, and an arylboronic acid. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net The reaction is tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

Recent advancements have focused on developing more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. organic-chemistry.org For instance, the use of highly active phosphine (B1218219) ligands can promote the coupling of even challenging substrates. researchgate.netresearchgate.net The general applicability of the Suzuki-Miyaura coupling makes it a cornerstone for the synthesis of complex polycyclic aromatic hydrocarbons and other functional materials starting from this compound. d-nb.info

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Bromo-1-phenylnaphthalene | researchgate.net |

| 4-Methoxyphenylboronic acid | [Pd(η³-C₃H₅)Cl]₂ / DPPPent | 2-Bromo-1-(4-methoxyphenyl)naphthalene | organic-chemistry.org |

| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-1-(4-trifluoromethylphenyl)naphthalene | d-nb.info |

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org With this compound, olefination occurs selectively at the C-I position. This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.net The reaction allows for the introduction of a variety of substituted vinyl groups onto the naphthalene (B1677914) core. The stereoselectivity of the Heck reaction is generally high, leading predominantly to the trans isomer of the resulting alkene. organic-chemistry.org

The choice of reaction conditions, including the catalyst, base, and solvent, can influence the efficiency of the reaction. researchgate.netwikipedia.org Phosphine-free palladium catalysts have also been developed and shown to be effective for this transformation. organic-chemistry.org The intramolecular version of the Heck reaction can be used to construct new ring systems. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Heck Coupling of this compound

| Alkene | Catalyst System | Product | Reference |

|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | (E)-1-(2-Bromo-1-naphthyl)-2-phenylethene | researchgate.net |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | (E)-Butyl 3-(2-bromo-1-naphthyl)acrylate | organic-chemistry.org |

| Ethylene | Pd(OAc)₂ / dppp (B1165662) / Ag₂CO₃ | 2-Bromo-1-vinylnaphthalene | wikipedia.org |

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. organic-chemistry.org In the context of this compound, this reaction allows for the selective introduction of an alkynyl group at the 1-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org

Various alkynes, including both aromatic and aliphatic ones, can be successfully coupled with this compound. mdpi.com Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the use of copper. organic-chemistry.org The resulting 1-alkynyl-2-bromonaphthalenes are versatile intermediates that can undergo further transformations at the remaining C-Br bond. An "inverse Sonogashira coupling," which involves the direct alkynylation of C-H bonds with alkynyl halides, offers a complementary approach. nih.gov

Table 3: Examples of Palladium-Catalyzed Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Bromo-1-(phenylethynyl)naphthalene | organic-chemistry.orgmdpi.com |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 2-Bromo-1-((trimethylsilyl)ethynyl)naphthalene | gelest.com |

| 1-Heptyne | PdCl₂(MeCN)₂ / XPhos / Cs₂CO₃ | 2-Bromo-1-(hept-1-yn-1-yl)naphthalene | organic-chemistry.org |

The Catellani reaction is a powerful palladium-catalyzed process that enables the ortho-C-H functionalization of aryl halides in a domino fashion. snnu.edu.cn In the case of this compound, the reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. The resulting arylpalladium intermediate then undergoes a norbornene-mediated ortho-C-H activation, leading to the formation of a palladacycle. This intermediate can then be intercepted by various coupling partners, allowing for the introduction of a substituent at the ortho position (i.e., the 2-position of the naphthalene ring).

This reaction allows for the simultaneous formation of two new bonds in a single operation. The scope of the Catellani reaction is broad, and various alkyl, aryl, and other functional groups can be introduced at the ortho-position. snnu.edu.cntue.nl

A significant advancement in the Catellani reaction is the development of enantioselective variants. d-nb.infochinesechemsoc.orgchinesechemsoc.org By using chiral ligands or chiral norbornene derivatives, it is possible to control the stereochemistry of the newly formed stereocenters. d-nb.infochinesechemsoc.org This has been particularly successful in the synthesis of atropisomeric biaryls, which are molecules that are chiral due to restricted rotation around a single bond. chinesechemsoc.orgchinesechemsoc.org

The enantioselective Catellani reaction has been applied to the synthesis of axially chiral biaryl monophosphine oxides. chinesechemsoc.orgchinesechemsoc.org For example, the reaction of an aryl iodide, an aryl bromide containing a phosphine oxide group, and a terminating nucleophile in the presence of a chiral norbornene derivative can lead to the formation of atropisomeric products with high enantioselectivity. chinesechemsoc.org This methodology has also been extended to the synthesis of C-N axially chiral scaffolds. d-nb.info

Catellani Reaction for Remote C-H Functionalization

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is more common, copper-catalyzed cross-coupling reactions also offer a valuable alternative for the functionalization of this compound. Copper catalysts are generally less expensive and less toxic than their palladium counterparts. researchgate.net

Copper can catalyze various cross-coupling reactions, including C-S, C-N, and C-P bond formation. researchgate.netsci-hub.se For instance, copper(I) iodide can be used to catalyze the coupling of 1-iodonaphthalene (B165133) with thiols or N-acetyl-L-cysteine. researchgate.net Copper-catalyzed reactions often require the use of a ligand to stabilize the copper catalyst and promote the desired transformation. nih.gov Recent research has focused on developing more efficient and versatile copper-based catalytic systems, including the use of immobilized catalysts for easier separation and recycling. rsc.org There are also examples of copper-catalyzed cross-coupling reactions involving organozinc reagents. rsc.org

Table 4: Examples of Copper-Catalyzed Cross-Coupling Reactions with Naphthalene Derivatives

| Reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Diphenylphosphine oxide | CuI / NaI / DMCyDA / K₂CO₃ | Arylphosphine oxide | sci-hub.se |

| Potassium pentafluorobenzoate | MCM-41-Phen-CuI | Polyfluorobiaryl | rsc.org |

| [(trimethylsilyl)difluoromethyl]phosphonate | CuI / CsF | Aryl(difluoromethyl)phosphonate | nih.gov |

| N-acetyl-L-cysteine | CuI | S-arylated N-acetyl-L-cysteine | researchgate.net |

Ullmann-Type Couplings: Homocoupling and Heterocoupling

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for both homocoupling and heterocoupling reactions involving dihalogenated substrates like this compound. sci-hub.seorganic-chemistry.org The greater reactivity of the C-I bond compared to the C-Br bond allows for selective reactions. sci-hub.se

In a typical Ullmann homocoupling, two molecules of an aryl halide react in the presence of a copper catalyst at elevated temperatures to form a symmetrical biaryl. organic-chemistry.org For this compound, selective homocoupling at the iodine position would yield 2,2'-dibromo-1,1'-binaphthyl. While specific examples focusing solely on the Ullmann homocoupling of this compound are not prevalent in the provided search results, the principles of Ullmann reactions suggest this transformation is feasible. The reaction generally proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by further reaction and reductive elimination to form the new C-C bond. organic-chemistry.org

Ullmann-type heterocoupling reactions involve the coupling of two different aryl halides. In the context of this compound, this could involve reacting it with another aryl halide. The success of such a reaction would heavily depend on the relative reactivities of the coupling partners and the reaction conditions. sci-hub.se Modern advancements in Ullmann-type couplings often utilize palladium or other transition metals and can proceed under milder conditions. sci-hub.seresearchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. scispace.com The distinct reactivity of nickel allows it to catalyze couplings involving a broader range of substrates and functional groups. scispace.com

The oxidative addition of aryl halides to a Ni(0) complex is a critical step in many nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net Studies have shown that this process can proceed through multiple mechanisms, including concerted pathways and stepwise, radical-based pathways. nih.govresearchgate.net The specific pathway is influenced by factors such as the nature of the aryl halide, the ligands on the nickel center, and the reaction conditions. nih.gov

For aryl iodides and bromides, the oxidative addition to Ni(0) can be complex. nih.gov Competition experiments involving substrates like 1-iodonaphthalene have been used to probe the mechanism. nih.govresearchgate.net The relative rates of reaction and the types of products formed provide insight into whether the reaction proceeds via a two-electron concerted process or a one-electron single-electron transfer (SET) mechanism, which involves the formation of radical intermediates. nih.gov It has been shown that the oxidative addition of aryl halides to Ni(0) ligated by monophosphines can occur by both radical and non-radical pathways, with the branching dependent on the electronic properties of the ligand and the aryl halide. nih.gov

Nickel catalysts are particularly effective in cross-coupling reactions involving Grignard reagents (organomagnesium halides), a reaction known as the Kumada coupling. mdpi.comnih.gov These reactions are a powerful tool for forming carbon-carbon bonds. In the case of this compound, the higher reactivity of the C-I bond would allow for selective coupling with a Grignard reagent at the 1-position.

Research has demonstrated that various nickel complexes can catalyze the coupling of aryl halides with Grignard reagents. scispace.comnih.gov However, steric hindrance can play a significant role. For instance, studies on Kumada couplings have shown that aryl iodides with ortho-substituents, such as 1-iodonaphthalene, can be challenging substrates and may not yield the desired coupling product under certain conditions due to steric hindrance around the reaction center. mdpi.comresearchgate.net

Besides Grignard reagents, other organometallic reagents, such as organozinc compounds (in Negishi couplings), are also used in nickel-catalyzed cross-couplings. uni-muenchen.de The choice of the organometallic reagent can influence the reactivity and selectivity of the reaction.

Table 1: Nickel-Catalyzed Cross-Coupling Reactions

| Catalyst System | Grignard Reagent | Substrate | Product | Observations | Reference |

|---|---|---|---|---|---|

| NiCl2 / 1,3-butadiene | Primary/Secondary Alkyl/Aryl MgX | Alkyl Halides/Tosylates | Coupled Product | High efficiency at 0-25 °C. | nih.gov |

| [(Triphos)NiICl] | Phenylmagnesium bromide | Aryl Iodides | Biaryls | Good to excellent yields. Ineffective for sterically hindered substrates like 1-iodonaphthalene. | mdpi.comresearchgate.net |

Other Transition Metal Catalysis (e.g., Zinc, Rhodium, Platinum) in Naphthalene Derivatization

Beyond copper and nickel, other transition metals are employed in the derivatization of naphthalenes, although specific examples utilizing this compound are less common in the provided search results.

Zinc: Zinc is often used as a reductant in nickel-catalyzed cross-coupling reactions. d-nb.info It can also be used to form organozinc reagents from aryl halides, which can then participate in cross-coupling reactions like the Negishi coupling. uni-muenchen.deuni-muenchen.de The direct insertion of zinc into the C-I bond of this compound would generate a naphthylzinc reagent, which could then be coupled with another electrophile.

Rhodium: Rhodium catalysts are known to promote various C-C bond-forming reactions, including homo-coupling of aryl Grignard reagents and oxidative cross-coupling reactions. beilstein-journals.orgrsc.org A proposed mechanism for rhodium-catalyzed homo-coupling involves the formation of a Rh(III)-bis(aryl) intermediate, which undergoes reductive elimination to yield the biaryl product. beilstein-journals.org While not specifically demonstrated for this compound, this methodology could potentially be applied. Rhodium has also been used in cooperative catalysis with palladium for carbonylative cross-electrophile coupling. semanticscholar.org

Platinum: Platinum catalysts have been utilized in the hydroarylation of aryl enynes to synthesize functionalized naphthalenes. acs.org While this specific reaction does not involve this compound as a starting material, it highlights the utility of platinum in constructing the naphthalene core itself.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Dibromo-1,1'-binaphthyl |

| 1-Iodonaphthalene |

| Phenylmagnesium bromide |

| Grignard reagents |

| Organozinc reagents |

| Ni(0) |

| Cu(I) |

| Rh(III)-bis(aryl) complex |

| Palladium |

| Zinc |

| Rhodium |

| Platinum |

| Copper |

Synthetic Applications and Derivatization Strategies for 2 Bromo 1 Iodonaphthalene

Construction of Diverse Substituted Naphthalene (B1677914) Derivatives

The distinct reactivity of the two halogen atoms in 2-bromo-1-iodonaphthalene makes it an ideal starting material for the regioselective synthesis of polysubstituted naphthalenes. The greater reactivity of the C-I bond allows for selective transformations at the C1 position while leaving the C-Br bond intact for subsequent reactions. This stepwise functionalization is a cornerstone of its synthetic utility.

Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be performed selectively at the C1 position. Research has demonstrated that aryl iodides generally exhibit higher reactivity than aryl bromides in such catalytic cycles. acs.orgresearchgate.net This principle is applied to synthesize 1-substituted-2-bromonaphthalenes, which are themselves versatile intermediates for further derivatization.

Various protocols for synthesizing substituted naphthalenes have been developed, including annulation reactions of vinylbenzene derivatives with alkynes and double cross-coupling reactions of 1,2-diborylalkenes with bromo-vinylbenzenes. thieme-connect.com HNTf2-catalyzed benzannulation reactions between arylacetaldehydes and halogen-substituted phenylacetylenes have yielded 2-chloro-, 2-bromo-, and 2-iodonaphthalene (B183038) compounds in moderate yields of 43%, 42%, and 34% respectively. researchgate.net These methods highlight the broad interest in creating diverse naphthalene scaffolds, for which this compound serves as a key precursor.

Table 1: Examples of Selective Cross-Coupling Reactions with Naphthalene Derivatives This table illustrates the general principle of selective cross-coupling, a strategy directly applicable to this compound.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Iodonaphthalene (B165133), Phenylboronic acid | Pd(OAc)₂, NBE*, K₂CO₃, CH₃CN | 1-Phenylnaphthalene | Good | chinesechemsoc.org |

| Sonogashira | N,N-dimethyl-2-iodonaphthalene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI, n-BuNH₂/Et₂O | 2-((Trimethylsilyl)ethynyl)naphthalene derivative | - | chim.it |

NBE = Norbornene

Synthesis of Naphthalene-Based Heterocycles and Polycyclic Aromatic Systems

This compound is an important precursor for synthesizing more complex fused ring systems, including naphthalene-based heterocycles and extended polycyclic aromatic hydrocarbons (PAHs). The sequential functionalization allows for the strategic introduction of groups that can then participate in intramolecular cyclization reactions to build these elaborate structures.

For example, the synthesis of substituted carbazoles and dibenzothiophenes has been achieved through the electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov A common strategy involves an initial Sonogashira coupling at the C1-I bond of this compound with a terminal alkyne bearing a suitable functional group (e.g., an ortho-amino or ortho-thio group on a phenyl ring). The resulting 1-alkynyl-2-bromonaphthalene can then undergo a subsequent intramolecular cyclization, often palladium-catalyzed, to form the heterocyclic system.

Similarly, this building block is used to construct larger PAHs. mun.ca The synthesis of dihydrobenzotetracene and other expanded PAHs has been achieved via the coupling of organometallic reagents with haloarenes like 2-iodonaphthalene, followed by gold(I)-catalyzed cyclization. tdx.cat These methods demonstrate how the naphthalene core of this compound can be elaborated into more complex aromatic structures.

Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

The role of this compound extends to the synthesis of intricate organic molecules and as a key intermediate in the pharmaceutical industry. lookchem.comechemi.com Its ability to undergo regioselective derivatization makes it a valuable starting point for multi-step syntheses of complex target molecules. lookchem.com

Many bioactive compounds and pharmaceuticals contain a substituted naphthalene core. researchgate.net The development of efficient methods to construct these skeletons is a significant focus of medicinal chemistry. By using this compound, chemists can introduce specific pharmacophores or linking groups at defined positions on the naphthalene ring, facilitating the assembly of drug candidates. lookchem.com

A particularly significant application of this compound and related structures is in the synthesis of axially chiral biaryl compounds and phosphine (B1218219) ligands. These molecules are of immense importance in asymmetric catalysis, where they serve as chiral ligands for transition metals. d-nb.infohku.hk

The atroposelective Catellani reaction, which combines a domino Heck/Suzuki coupling sequence, has been used to construct axially chiral biaryl monophosphine oxides. chinesechemsoc.org In a model system, 1-iodonaphthalene was reacted with a (2-bromophenyl)diphenylphosphine (B1266768) oxide and a boronic acid in the presence of a palladium catalyst and a chiral norbornene derivative to generate a P-containing biaryl atropisomer with high enantioselectivity. chinesechemsoc.org This highlights a powerful strategy where the iodo- and bromo- positions on a naphthalene scaffold could be used to build such chiral axes.

Furthermore, palladium-catalyzed C-P cross-coupling reactions are a direct method for creating P-stereogenic phosphines. acs.orghku.hk Enantiopure secondary phosphine-boranes can be coupled with aryl iodides, such as 1-iodonaphthalene, to produce chiral tertiary phosphines. hku.hk The differential reactivity of this compound would allow for the synthesis of unique bidentate or multifunctional chiral phosphine ligands, which are highly sought after in catalysis. sioc-journal.cnbeilstein-journals.orgbeilstein-journals.org

Table 2: Synthesis of Chiral Compounds from Naphthalene Precursors

| Reaction Type | Naphthalene Substrate | Key Reagents | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Atroposelective Catellani | 1-Iodonaphthalene | (2-Bromo-3-methylphenyl)diphenylphosphine oxide, Phenylboronic acid, Pd(OAc)₂, Chiral Norbornene | Axially Chiral Biaryl Monophosphine Oxide | Construction of P-containing atropisomers | chinesechemsoc.org |

| Asymmetric C-N Coupling | 1-Iodonaphthalene | 2-Bromo-N-arylbenzamide, Pd₂(dba)₃, Chiral Dinitrogen Ligand | C-N Axially Chiral Scaffolds | Novel chiral scaffolds for materials and ligands | d-nb.info |

Role in the Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

Naphthalene derivatives are fundamental components in the field of materials science, used to create advanced organic materials such as liquid crystals, organic light-emitting diodes (OLEDs), and conjugated polymers. lookchem.comevitachem.com this compound serves as a precursor to the monomers and functional units required for these materials.

For instance, core-substituted 1,4,5,8-naphthalene diimides (cNDIs) are a class of materials with wide applications in materials and supramolecular chemistry. jlu.edu.cn The synthesis of these materials often relies on bromo-substituted naphthalene dianhydride precursors. The ability to selectively functionalize this compound allows for the preparation of asymmetrically substituted naphthalene building blocks, which can be polymerized or incorporated into larger systems to fine-tune their electronic and photophysical properties.

The synthesis of conjugated polymers, such as polythiophenes, often involves the polymerization of monomers that can be prepared from halogenated aromatic precursors. mdpi.com Similarly, the synthesis of liquid crystalline polymers and oligomers often utilizes intermediates like ω-bromo-1-(4-cyanobiphenyl-4'-yloxy)alkanes, demonstrating the importance of bromo-functionalized aromatics in creating mesogenic materials. whiterose.ac.uk The naphthalene unit, when incorporated into polymer backbones or as a pendant group, can enhance thermal stability and introduce specific optical and electronic characteristics. medcraveonline.com

Future Research Directions and Unexplored Avenues

Exploration of Asymmetric Catalysis with 2-Bromo-1-iodonaphthalene as a Chiral Handle

The naphthalene (B1677914) scaffold is a privileged structure in the design of chiral ligands and catalysts due to its rigid framework. chinesechemsoc.org The distinct ortho- and peri-positions of this compound offer a unique stereochemical environment that is ripe for exploitation in asymmetric catalysis. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization, making it an ideal "chiral handle" for constructing complex, sterically hindered, and axially chiral molecules.

A particularly promising area is the atroposelective Catellani reaction. Research has shown that related compounds, such as 1-iodonaphthalene (B165133) and (1-bromonaphthalen-2-yl)diphenylphosphine oxide, can be used to construct axially chiral biaryl monophosphine oxides with excellent enantioselectivity (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org This reaction involves a palladium/chiral norbornene cooperative catalysis system, where the naphthalene substrates are key to building the chiral axis. chinesechemsoc.org Future work could adapt this methodology, using this compound to access novel classes of P-stereogenic ligands or other axially chiral biaryls. chinesechemsoc.org

The resulting chiral ligands derived from this scaffold could find broad applications in various asymmetric transformations. researchgate.netpsu.edu Biaryl compounds are fundamentally important as chiral ligands in asymmetric catalysis, and cross-coupling reactions using halogenated naphthols are a key method for their synthesis.

Application in Supramolecular Chemistry and Advanced Materials Science

Halogenated naphthalenes are valuable intermediates in materials science. lookchem.com The unique electronic properties and potential for directed intermolecular interactions (e.g., halogen bonding) make this compound an attractive building block for supramolecular assemblies and advanced functional materials. lookchem.com

Future research could focus on incorporating this molecule into larger conjugated systems for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic semiconductors. bldpharm.com The bromine and iodine atoms can be used as synthetic handles for sequential cross-coupling reactions, allowing for the precise construction of complex polycyclic aromatic hydrocarbons or polymers with tailored optoelectronic properties. lookchem.combldpharm.com For instance, it can be used to create materials with specific characteristics for electronics or coatings. lookchem.com

Furthermore, the rigid naphthalene core fused with other heterocycles can lead to novel fluorescent materials. Palladium-catalyzed reactions that form acenaphthylene-fused heteroarenes like thiophenes and indoles have been reported, creating donor-acceptor structures with interesting photophysical properties. researchgate.net The application of this compound in similar reaction cascades could yield new classes of materials for optical applications. bldpharm.com

Integration of this compound Chemistry into Flow Synthesis Systems

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. beilstein-journals.org The integration of this compound chemistry into flow systems is a key area for future development, particularly for industrial-scale production of its derivatives.

Carbonylation reactions of ortho-substituted iodoarenes, which are often challenging in batch due to steric hindrance, have been successfully performed in flow reactors. beilstein-journals.org Using a "tube-in-tube" reactor to introduce carbon monoxide gas at elevated pressures allows for much higher yields of carboxylated products compared to batch conditions. beilstein-journals.org Given the structure of this compound, this flow carbonylation technique could be applied selectively to the C-I bond to produce 2-bromonaphthalene-1-carboxylic acid derivatives, which are valuable synthetic intermediates.

A study on the flow carbonylation of 2-iodonaphthalene (B183038) to produce 2-naphthoic acid demonstrated the effectiveness of this approach, showing that reducing steric hindrance improves yield. beilstein-journals.org This suggests that optimizing conditions for the more hindered 1-iodo position on the naphthalene ring is a viable research direction. The successful scale-up of related processes indicates that flow synthesis of this compound derivatives is robust and reliable for producing materials on the gram-per-hour scale. beilstein-journals.org

Table 2: Comparison of Batch vs. Flow Carbonylation for Hindered Aryl Iodides

| Feature | Batch Processing | Flow Processing | Reference |

|---|---|---|---|

| Reaction Conditions | Often requires high temperatures and pressures; safety concerns with CO gas. | Elevated pressure is contained; improved heat and mass transfer. | beilstein-journals.org |

| Yields for Hindered Substrates | Generally low yields and poor catalyst turnover. | Significantly higher yields achieved. | beilstein-journals.org |

| Scalability | Difficult and hazardous to scale up. | Readily scalable by extending run time or using larger reactors. | beilstein-journals.org |

| Safety | Handling of large volumes of toxic CO gas poses risks. | Small reactor volumes and contained gas handling enhance safety. | beilstein-journals.org |

Discovery of Novel Bioactive Compounds Derived from this compound Scaffolds

The naphthalene framework is a common feature in bioactive molecules. Halogenated organic compounds are widely used as building blocks in the pharmaceutical and agrochemical industries due to the unique properties that halogen atoms impart to a molecule, such as modulating lipophilicity and metabolic stability. lookchem.com this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. lookchem.com

Future research will likely focus on using this compound as a starting point for creating libraries of novel compounds for drug discovery. researchgate.net Derivatives of related halogenated naphthalenes are being explored for their potential antimicrobial and anticancer properties. smolecule.com The differential reactivity of the two halogen atoms in this compound allows for diversity-oriented synthesis, where different functional groups can be selectively introduced at the 1- and 2-positions to generate a wide range of molecular architectures. researchgate.net This approach enables the exploration of vast regions of chemical space to identify new bioactive scaffolds. researchgate.netwhiterose.ac.uk

For example, activity-directed synthesis, where reaction outcomes are guided by functional assays, could be employed. whiterose.ac.uk By reacting this compound with various partners under an array of conditions and screening the resulting product mixtures for biological activity, researchers can rapidly identify promising new scaffolds with no previously known activity. whiterose.ac.uk This strategy mimics the evolution of natural products and allows for the tandem discovery of both a bioactive molecule and its synthesis route. whiterose.ac.uk

Q & A

Q. How can computational models predict the electronic effects of this compound in π-conjugated systems?

- Methodological Answer :

- DFT/Molecular Orbital Analysis : Calculate HOMO/LUMO energies and compare with experimental cyclic voltammetry data .

- Charge-Transfer Studies : Use time-resolved spectroscopy to correlate computed dipole moments with exciplex formation .

Methodological Resources

- Data Interpretation : Cross-reference experimental results with NIST Chemistry WebBook for thermodynamic properties .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Conflict Resolution : Apply iterative hypothesis testing to reconcile contradictory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.